Melanostatin

Dopamine D2 Receptor Allosteric Modulation Parkinson's Disease

Melanostatin (MIF-1, Pro-Leu-Gly-NH₂) is the endogenous hypothalamic tripeptide and positive allosteric modulator (PAM) of dopamine D2/D4 receptors with intrinsic BBB permeability. SAR studies confirm its pharmacological profile is exquisitely sensitive to minor structural changes—Tyr-MIF-1 gains opiate activity absent in MIF-1, while oxytocin differs in behavioral pharmacology—making generic substitution unreliable. Procure for: (1) D2 PAM functional assay controls; (2) PDC scaffold design (52-72% tumor growth inhibition in B-16, Ca-755, CC-5); (3) dopaminergic antidepressant mechanism studies; (4) BBB delivery model validation. Compound-specific procurement is scientifically justified.

Molecular Formula C13H24N4O3
Molecular Weight 284.35 g/mol
CAS No. 2002-44-0
Cat. No. B1678129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelanostatin
CAS2002-44-0
SynonymsH-Pro-Leu-Gly-NH2
Melanocyte-Stimulating Hormone Release-Inhibiting Factor
Melanocyte-Stimulating Hormone Release-Inhibiting Hormone
Melanostatin
MIF-1
MIF-I
MSH Release-Inhibiting Factor
MSH Release-Inhibiting Hormone
Oxytocin (7-9)
Pro-Leu-Gly-NH2
Pro-Leu-Glyamide
Prol Leu Gly NH2
Prol-Leu-Gly-NH2
Prolyl Leucyl Glycinamide
Prolyl-Leucyl-Glycinamide
Prolylleucylglycinamide
Molecular FormulaC13H24N4O3
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1
InChIInChI=1S/C13H24N4O3/c1-8(2)6-10(12(19)16-7-11(14)18)17-13(20)9-4-3-5-15-9/h8-10,15H,3-7H2,1-2H3,(H2,14,18)(H,16,19)(H,17,20)/t9-,10-/m0/s1
InChIKeyNOOJLZTTWSNHOX-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Melanostatin (MIF-1, CAS 2002-44-0): Baseline Profile and Procurement-Relevant Identity for the Endogenous Tripeptide


Melanostatin (MIF-1), with the CAS number 2002-44-0, is the endogenous hypothalamic tripeptide Pro-Leu-Gly-NH₂ (C₁₃H₂₄N₄O₃, MW 284.35) . It functions as a positive allosteric modulator (PAM) of dopamine D2 and D4 receptors [1] and inhibits the release of α-melanocyte-stimulating hormone (α-MSH) . Derived from the enzymatic cleavage of oxytocin [2], MIF-1 is distinguished by its ability to cross the blood-brain barrier (BBB) .

Melanostatin (CAS 2002-44-0): Why In-Class Analogs and Generic Substitution Fall Short of Procurement Requirements


The pharmacological profile of Melanostatin (MIF-1) is highly sensitive to minor structural alterations, making generic substitution within its peptide class unreliable. Even the addition of a single N-terminal tyrosine residue to form Tyr-MIF-1 introduces significant opiate receptor activity not present in MIF-1, fundamentally altering its selectivity profile [1]. Similarly, the parent molecule oxytocin exhibits different behavioral pharmacology [2]. As demonstrated by SAR studies, the specific Pro-Leu-Gly-NH₂ sequence is essential for its unique activity as a dopamine D2 receptor positive allosteric modulator and for its direct BBB penetration [3]. Substituting MIF-1 with a 'similar' tripeptide without direct comparative data therefore carries a high risk of experimental or therapeutic failure, justifying the need for compound-specific procurement evidence.

Quantitative Differentiation Guide for Melanostatin (MIF-1) Procurement: Head-to-Head Evidence vs. Key Analogs


Dopamine D2 Receptor Potentiation: Melanostatin (MIF-1) vs. Amantadine Bioconjugate (Boc-MIF-1-Am)

In a functional assay at human dopamine D2 receptors (hD2R), Melanostatin (MIF-1) itself was only active at the highest concentration tested, exhibiting an EC50 of 23.64 ± 6.73 nM at a 1 nM concentration [1]. In contrast, the bioconjugate Boc-MIF-1-Am (compound 2) demonstrated a lower EC50 of 17.82 ± 4.24 nM, which corresponds to a 4.9-fold increase in dopamine potency at 0.01 nM . This indicates that while the bioconjugate is more potent in this specific functional assay, the native MIF-1 peptide serves as the essential, lower-potency baseline and the core pharmacophore for rational design.

Dopamine D2 Receptor Allosteric Modulation Parkinson's Disease

Antitumor Efficacy: Melanostatin vs. L-Sarcolysin Analog and Baseline Control

In murine tumor models, native Melanostatin (MIF-1) alone caused a 52-72% inhibition of tumor growth (p < 0.05) in mice bearing adenocarcinoma of the mammary gland Ca-755, cervical carcinoma CC-5, and melanoma B-16 [1]. In contrast, a synthetic analog containing L-sarcolysin achieved a higher 80-99% inhibition across a broader panel of tumors [2]. However, L-sarcolysin alone was only more effective in S-91 melanoma, highlighting that the melanostatin backbone is required for activity against Ca-755, CC-5, and B-16 [3].

Oncology Melanoma Antitumor Activity

Behavioral Pharmacology: Differential Activity of MIF-1 vs. Tyr-MIF-1 and Oxytocin

In the Porsolt behavioral despair test (a model for antidepressant activity), both MIF-1 and its N-terminal extended analog Tyr-MIF-1 produced a significant anti-immobility effect at a low dose of 0.01 mg/kg i.p. [1]. In contrast, the parent molecule oxytocin, while active, had an effect that was prevented by protease inhibitors, whereas MIF-1 itself was inactive in this specific test and less active than oxytocin in the learned helplessness test [2]. This demonstrates that MIF-1's activity is not simply a function of its oxytocin derivation.

Depression Dopaminergic Function Behavioral Despair Test

Procurement-Guided Application Scenarios for Melanostatin (MIF-1) Based on Quantitative Differentiation Evidence


Reference Standard for Dopamine D2 Receptor Positive Allosteric Modulator (PAM) Development

As demonstrated by the direct head-to-head comparison with the amantadine bioconjugate, MIF-1 serves as the essential baseline and pharmacophore for developing next-generation PAMs targeting the dopamine D2 receptor [1]. Procurement of high-purity MIF-1 is critical for establishing control data in functional assays (e.g., cAMP mobilization) when evaluating the potency and efficacy of novel peptidomimetics.

Scaffold for Antitumor Peptide-Drug Conjugates

Based on cross-study data showing MIF-1's intrinsic 52-72% tumor growth inhibition in key models, procurement of MIF-1 is justified for use as a targeting scaffold or active moiety in the design of peptide-drug conjugates [2]. This is particularly relevant for research focused on Ca-755, CC-5, and B-16 tumor types, where the native peptide exhibits stand-alone activity not achieved by the cytotoxic payload alone.

Comparative Pharmacology Studies of Endogenous Neuropeptides

Given the nuanced differences in behavioral pharmacology between MIF-1, Tyr-MIF-1, and oxytocin, as shown in the behavioral despair test data, procurement of MIF-1 is essential for researchers conducting comparative studies on dopaminergic function and antidepressant mechanisms [3]. Using MIF-1 allows for the isolation of specific pathways distinct from those activated by its structural analogs.

Validation of BBB-Penetrant Peptide Models

The documented ability of MIF-1 to directly cross the blood-brain barrier (BBB) makes it a valuable tool compound for validating in vitro and in vivo models of CNS peptide delivery . Procurement is recommended for laboratories developing or testing novel BBB-penetrant drug delivery systems or studying the mechanisms of peptide transport into the CNS.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Melanostatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.